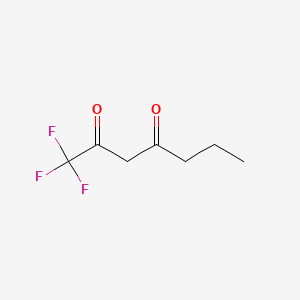

1,1,1-Trifluoroheptane-2,4-dione

Description

1,1,1-Trifluoroheptane-2,4-dione is a fluorinated diketone with a seven-carbon backbone, featuring a trifluoromethyl (-CF₃) group at position 1 and ketone functionalities at positions 2 and 4. This compound belongs to a class of fluorinated β-diketones, which are characterized by their electron-withdrawing substituents and chelating properties. Fluorinated diketones are widely used in coordination chemistry, pharmaceuticals, and materials science due to their enhanced stability and reactivity compared to non-fluorinated analogs .

Properties

IUPAC Name |

1,1,1-trifluoroheptane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-2-3-5(11)4-6(12)7(8,9)10/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRLREGFJRLHHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,1,1-Trifluoroheptane-2,4-dione typically involves the reaction of heptane-2,4-dione with a fluorinating agent. One common method is the reaction of heptane-2,4-dione with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1,1-Trifluoroheptane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Building Block for Fluorinated Compounds: 1,1,1-Trifluoroheptane-2,4-dione serves as a precursor in the synthesis of various fluorinated organic compounds. Its trifluoromethyl group is particularly useful in developing pharmaceuticals and agrochemicals due to its ability to modify biological activity and improve metabolic stability .

-

Biology:

- Enzyme Inhibition Studies: The compound is utilized in research focusing on enzyme interactions and inhibition mechanisms. Its capacity to form stable complexes with metal ions allows it to inhibit enzyme activity effectively by binding to active sites or altering enzyme conformation .

- Metal Ion Chelation: It acts as a chelating agent for various metal ions, which can enhance its utility in biochemical assays and studies involving metal-dependent enzymes .

-

Medicine:

- Therapeutic Agent Development: Research is ongoing into the potential therapeutic applications of this compound. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting diseases where enzyme regulation is critical .

- Antimicrobial and Anticancer Properties: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer activities due to their structural features that allow interaction with biological targets .

-

Industrial Applications:

- Specialty Chemicals Production: The compound is employed in the synthesis of specialty chemicals used in coatings and polymers. Its unique properties contribute to enhanced performance characteristics in these materials.

Case Studies

Case Study 1: Enzyme Inhibition Mechanism

A study investigated the interaction between this compound and various metal-dependent enzymes. Using surface plasmon resonance techniques, researchers demonstrated that the compound effectively inhibited enzyme activity by binding to the active site of the target enzyme. This finding highlights its potential application in drug design aimed at modulating enzyme functions in disease pathways.

Case Study 2: Anticancer Activity

In vitro experiments using cancer cell lines showed that treatment with this compound resulted in reduced cell viability and proliferation. Further animal model studies indicated significant tumor size reductions upon administration of the compound. These results support its potential as an anticancer therapeutic agent .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for fluorinated compounds | Enhances metabolic stability in pharmaceuticals |

| Biology | Enzyme inhibition studies | Effective inhibitor of metal-dependent enzymes |

| Medicine | Therapeutic agent development | Potential for drug development targeting specific enzymes |

| Industrial | Specialty chemicals production | Used in coatings and polymers for enhanced performance |

Mechanism of Action

The mechanism by which 1,1,1-Trifluoroheptane-2,4-dione exerts its effects often involves the interaction with metal ions and enzymes. The trifluoromethyl group enhances the compound’s ability to form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various molecular targets and pathways, making the compound useful in biochemical and pharmacological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,1,1-Trifluoropentane-2,4-dione (tfpd)

- Structure and Synthesis: tfpd (CAS 367-57-7) is a five-carbon analog with the formula C₅H₅F₃O₂. It is synthesized via condensation reactions involving trifluoroacetic acid derivatives and acetylacetone precursors .

- Physicochemical Properties :

- tfpd has a molecular weight of 154.09 g/mol, a refractive index (nD) of ~1.38 (predicted via COSMO-RS modeling), and a boiling point of 108–110°C .

- The heptane analog likely exhibits higher molecular weight (estimated ~210 g/mol) and boiling point due to its longer carbon chain, though experimental data are lacking.

- Toxicity : tfpd has an acute oral LD₅₀ of 664 mg/kg in rats, classifying it as "Toxic" under Federal Hazardous Substances Labeling Act criteria. It is severely irritating to the skin and moderately irritating to the eyes . The heptane derivative may show reduced volatility but similar toxicity profiles due to the reactive diketone and -CF₃ groups.

- Applications : tfpd is utilized in metal chelation, pharmaceutical intermediates (e.g., isoxazole derivatives in ), and as a ligand in coordination chemistry . The heptane analog could serve analogous roles with enhanced lipophilicity for specialized applications.

2,2,6,6-Tetramethylheptane-3,5-dione (Dipivaloylmethane)

- Structure and Properties: This non-fluorinated diketone features bulky tert-butyl groups, resulting in a molecular weight of 184.28 g/mol. Its steric hindrance reduces reactivity compared to fluorinated analogs.

- Toxicity: Dipivaloylmethane has an oral LD₅₀ >7.6 g/kg in rats, classifying it as "Not Toxic." It is minimally irritating to the eyes and moderately irritating to the skin .

- Key Differences : The absence of fluorine atoms in dipivaloylmethane reduces its electron-withdrawing effects and chelating strength, making it less suited for applications requiring strong Lewis acidity (e.g., catalysis).

Other Fluorinated Diketones

- Its branched structure may lower melting points compared to linear analogs .

- 1,1,1-Trifluoroacetylacetone (TFAcAc) : A shorter-chain analog (C₅H₅F₃O₂) with similar reactivity to tfpd but higher volatility .

Data Tables

Table 1: Molecular Properties of Selected Diketones

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Refractive Index (nD) |

|---|---|---|---|---|

| 1,1,1-Trifluoropentane-2,4-dione | C₅H₅F₃O₂ | 154.09 | 108–110 | 1.38 (predicted) |

| 2,2,6,6-Tetramethylheptane-3,5-dione | C₁₁H₂₀O₂ | 184.28 | 215–217 | 1.44 |

| 1,1,1-Trifluoroheptane-2,4-dione* | C₇H₉F₃O₂ | ~210 | Not reported | Not reported |

*Estimated based on structural analogs.

Table 2: Acute Toxicity Comparison

| Compound | Oral LD₅₀ (Rat) | Dermal LD₅₀ (Rabbit) | Inhalation LC₅₀ (Rat) | Eye Irritation | Skin Irritation |

|---|---|---|---|---|---|

| 1,1,1-Trifluoropentane-2,4-dione | 664 mg/kg | 5.2 g/kg | 4.93 mg/L | Moderate | Severe |

| 2,2,6,6-Tetramethylheptane-3,5-dione | >7.6 g/kg | >10.2 g/kg | >2.83 mg/L | Minimal | Moderate |

Biological Activity

1,1,1-Trifluoroheptane-2,4-dione (CHFO) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, toxicity profiles, and relevant case studies.

This compound is characterized by the presence of trifluoromethyl groups which significantly influence its reactivity and biological interaction. The compound can be synthesized through various methods, including condensation reactions with suitable precursors.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has been shown to exhibit moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. In one study, the compound demonstrated inhibition zones of 17 mm against E. coli and 15 mm against S. aureus, indicating its potential as an antimicrobial agent .

Analgesic and Anti-inflammatory Effects

Research has indicated that derivatives of this compound possess analgesic and anti-inflammatory properties. For instance, a study evaluated a series of derivatives and found significant reductions in inflammation markers in vivo models. The least toxic compound from the series exhibited pronounced analgesic effects comparable to standard anti-inflammatory drugs .

Toxicity Profile

The toxicity of this compound has been assessed using various methods. It is categorized within the fifth class of toxicity—"practically non-toxic." Acute toxicity studies reveal that while some derivatives may exhibit low toxicity levels, careful evaluation is necessary for clinical applications .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of this compound was tested against multiple strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also had a synergistic effect when combined with other antibiotics. This suggests potential utility in treating resistant bacterial infections.

Case Study 2: Anti-inflammatory Mechanisms

A study focused on the anti-inflammatory mechanisms revealed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines in animal models. The compound was shown to modulate pathways involved in inflammation and pain signaling .

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.